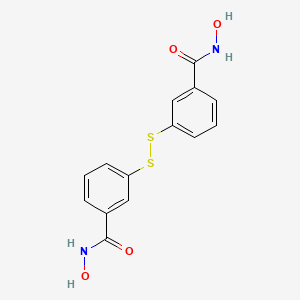
3,3'-Disulfanediylbis(N-hydroxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(N-hydroxybenzamide) is a chemical compound characterized by the presence of disulfide bonds and hydroxyl groups attached to benzamide structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiol derivatives. One common method is the reaction of N-hydroxybenzamide with a disulfide-forming reagent such as sulfur or disulfur dichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the presence of a base such as triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(N-hydroxybenzamide) may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the nucleophile used.
科学研究应用
3,3’-Disulfanediylbis(N-hydroxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating redox states in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(N-hydroxybenzamide) involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bonds can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. This redox modulation can influence cellular processes and pathways involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
- 3,3’-Disulfanediylbis(N-hexylpropanamide)
- 3,3’-Disulfanediylbis(6-hydroxybenzoic acid)
- 3,3’-Disulfanediylbis(N-benzylpropanamide)
Uniqueness
3,3’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of hydroxyl groups attached to the benzamide structure, which can participate in additional hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
属性
分子式 |
C14H12N2O4S2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-hydroxy-3-[[3-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
InChI 键 |
VFKGTADGKRRDTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)NO)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
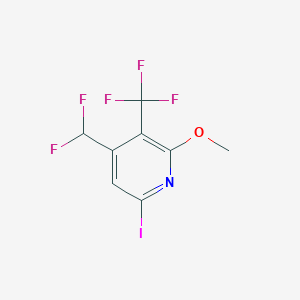
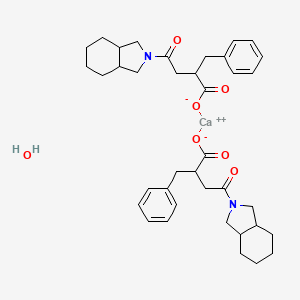
![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)


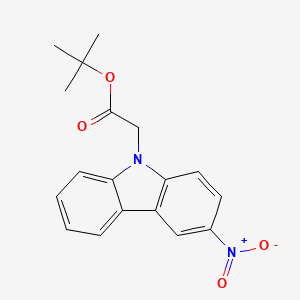

![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
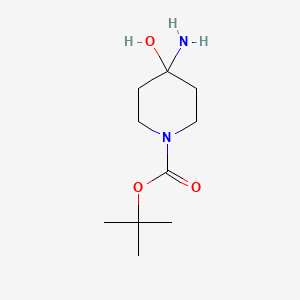
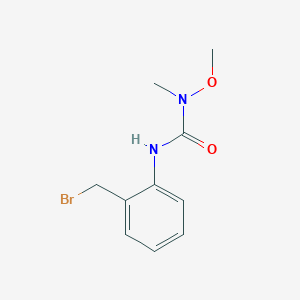
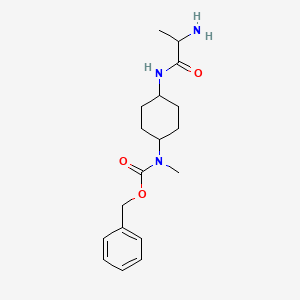
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
